![molecular formula C21H23N3OS B3288196 N-(3,5-dimethylphenyl)-2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide CAS No. 851131-98-1](/img/structure/B3288196.png)
N-(3,5-dimethylphenyl)-2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide
Overview
Description
N-(3,5-dimethylphenyl)-2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide: is a complex organic compound characterized by the presence of both imidazole and acetamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethylphenyl)-2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Thioether Formation: The imidazole derivative is then reacted with a thiol compound to introduce the sulfanyl group.
Acetamide Formation: Finally, the compound is acylated with acetic anhydride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions
Biological Activity
N-(3,5-dimethylphenyl)-2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features an imidazole ring and a sulfanyl group, which contribute to its unique pharmacological properties. Understanding its biological activity is essential for exploring its applications in medicinal chemistry and drug development.
Chemical Structure and Properties
The compound can be described by the following IUPAC name:
IUPAC Name: this compound
Molecular Formula: C₁₈H₁₈N₄OS
Molecular Weight: 342.42 g/mol
The structural characteristics of this compound, including the presence of multiple functional groups, play a significant role in its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors within the body. The compound's structure allows it to modulate the activity of these targets, influencing pathways such as:
- Signal Transduction: The compound may affect cellular signaling pathways that regulate various physiological processes.
- Gene Expression: By interacting with transcription factors or other regulatory proteins, it can alter gene expression patterns.
- Metabolic Regulation: It may influence metabolic pathways, potentially leading to therapeutic effects in metabolic disorders.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds related to this compound. For instance:
- Antibacterial Activity: Compounds derived from similar structures have demonstrated effectiveness against resistant strains of bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus faecium. In vitro assays showed that these compounds significantly reduced bacterial viability in comparison to untreated controls .
Anticancer Activity
The compound also shows promise in anticancer research. Specific derivatives have been tested for their effects on cancer cell lines:
Compound | Cell Line | Viability Reduction (%) | p-value |
---|---|---|---|
3a | Caco-2 | 39.8 | <0.001 |
3b | A549 | 31.9 | 0.0019 |
12f | A549 | 35.0 | - |
These results indicate that modifications to the structure can enhance anticancer activity against specific cell lines .
Neuroprotective Effects
Another area of interest is the neuroprotective effects of related compounds. Studies have shown that certain derivatives can mitigate oxidative stress and neuroinflammation associated with neurodegenerative diseases:
- Mechanism: The compounds exhibited protective effects by reducing levels of pro-inflammatory cytokines and restoring antioxidant enzyme activity .
Case Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial efficacy of thiazole derivatives related to the target compound, several derivatives were found to possess broad-spectrum activity against drug-resistant strains of bacteria and fungi. Notably, some compounds showed superior activity compared to standard antibiotics like fluconazole .
Case Study 2: Anticancer Activity Assessment
A comprehensive assessment was conducted on various imidazole derivatives for their anticancer properties against different cell lines (Caco-2 and A549). Results indicated that structural modifications significantly impacted cytotoxicity and selectivity towards cancer cells .
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanylacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3OS/c1-14-7-15(2)10-18(9-14)23-20(25)13-26-21-22-5-6-24(21)19-11-16(3)8-17(4)12-19/h5-12H,13H2,1-4H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHPXZWYCPQQOHX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NC=CN2C3=CC(=CC(=C3)C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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